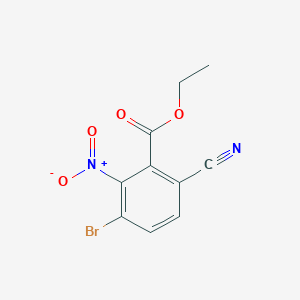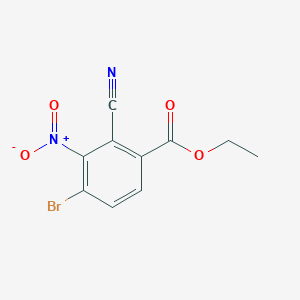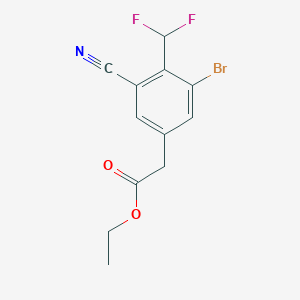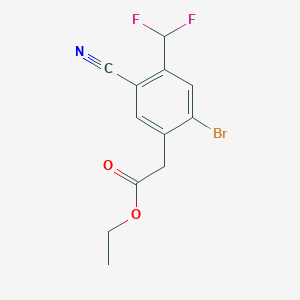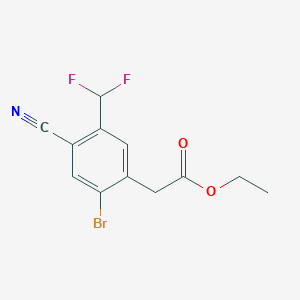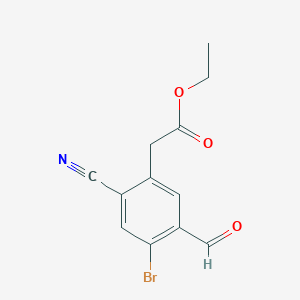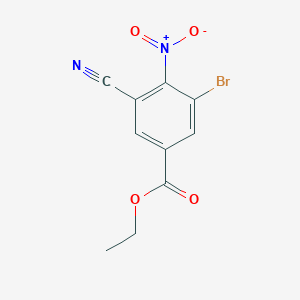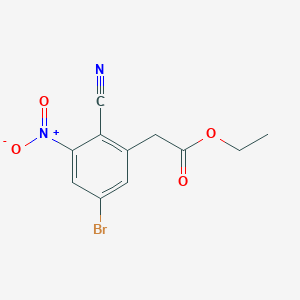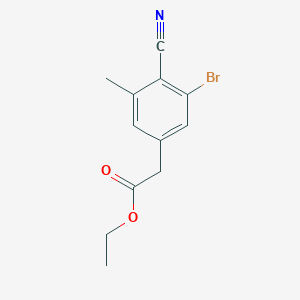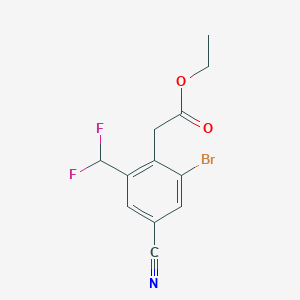
Ethyl 2-bromo-4-cyano-5-formylphenylacetate
Übersicht
Beschreibung
Ethyl 2-bromo-4-cyano-5-formylphenylacetate, also known as EBCFPA, is a brominated aromatic compound derived from phenylacetic acid. It is an organobromine compound that has been studied in the context of medicinal chemistry and pharmacology due to its potential applications in various areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-cyano-5-formylphenylacetate has been studied in the context of medicinal chemistry and pharmacology due to its potential applications in various areas of scientific research. It has been studied as a potential antifungal agent and as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been studied as a potential inhibitor of the enzyme Monoamine Oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. It has also been studied as a potential inhibitor of the enzyme Cyclooxygenase (COX), which is involved in the production of inflammatory mediators.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-4-cyano-5-formylphenylacetate is not fully understood. However, it is believed that its bromine atoms interact with the active sites of enzymes, such as acetylcholinesterase, MAO, and COX, and inhibit their activity. In addition, it is believed that the cyano group on the molecule interacts with the active sites of these enzymes and further inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, MAO, and COX in vitro. In addition, it has been shown to inhibit the growth of certain fungi in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-bromo-4-cyano-5-formylphenylacetate has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. However, it is not soluble in water, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO). In addition, it is not very potent, so it may require higher concentrations for experiments.
Zukünftige Richtungen
The potential applications of Ethyl 2-bromo-4-cyano-5-formylphenylacetate are numerous and varied. It could be used as an antifungal agent, an inhibitor of the enzymes acetylcholinesterase, MAO, and COX, or as a tool to study the effects of these enzymes on various biological systems. It could also be used as a tool to study the effects of bromine on various biological systems. In addition, it could be used to develop new drugs or to modify existing drugs. Finally, it could be used to study the effects of brominated compounds on the environment.
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-5-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-10(7-15)9(6-14)4-11(8)13/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPBMFBOVXMFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



